N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide
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Description
N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide, also known as TBCQ or 6-Q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. TBCQ is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
1. Chemical Synthesis and Molecular Design
- Metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates: A process for preparing quinoxaline-3-carbonyl compounds using carbazates, including tert-butyl carbazate, reveals insights into the functionalization of quinoxalin-2(1H)-ones through a free-radical pathway (Xie et al., 2019).
- Flash vacuum thermolysis of tert-butylimines: This study investigated the formation of imidazoazines from N-(tert-butyl)-N-(quinoxalin-2-ylmethylene)amine, highlighting the versatility of similar compounds in chemical synthesis (Justyna et al., 2017).
2. Biochemical and Medical Research
- Dioxomolybdenum(VI) thiosemicarbazonato complexes: These complexes, including N-methyl-2-(3-tert-butyl-2-hydroxybenzylidene) hydrazinecarbothioamide, have been explored for DNA binding, cleavage, and potential use in chemotherapy (Hussein et al., 2015).
- Recent Advances on Nitrones Design for Stroke Treatment: This research reviews the therapeutic applications of compounds like (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide in stroke treatment, indicating the potential of similar hydrazinecarbothioamide derivatives (Marco-Contelles, 2020).
3. Material Science and Sensor Technology
- Modified carbon nanotube paste electrode: A study demonstrates the use of hydrazinecarbothioamide derivatives in modifying electrodes for the selective detection of epinephrine, illustrating the application in sensor technology (Beitollahi et al., 2008).
4. Agricultural Chemistry
- Synthesis and insecticidal activity of derivatives: N-tert-butyl-N,N'-diacylhydrazines with 1,2,3-thiadiazole exhibit insecticidal activities, indicating the utility of similar compounds in developing environmentally friendly pest regulators (Wang et al., 2011).
properties
IUPAC Name |
1-tert-butyl-3-(quinoline-6-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)17-14(21)19-18-13(20)11-6-7-12-10(9-11)5-4-8-16-12/h4-9H,1-3H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPKYIJVUVTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide |
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